molecular formula C20H16BrN3O3S2 B2938945 5-bromo-2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2309345-08-0

5-bromo-2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2938945
CAS No.: 2309345-08-0
M. Wt: 490.39
InChI Key: KXZNSPGWJUXHCC-UHFFFAOYSA-N
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Description

5-bromo-2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a synthetic small molecule featuring a thiazolo[5,4-b]pyridine core fused to a benzenesulfonamide scaffold, further substituted with a bromo-ethoxy motif. This structure integrates two privileged pharmacophores in medicinal chemistry: the thiazolopyridine heterocycle, known for its diverse bioactivity and presence in drug discovery projects , and the sulfonamide group, a well-established functional moiety contributing to potent biological effects, particularly in antimicrobial and antioxidant agents . The strategic incorporation of a bromine atom and an ethoxy group enhances the molecule's potential for target binding and modulates its physicochemical properties. Thiazole and sulfonamide-based compounds have demonstrated significant research value as antioxidants, with some derivatives exhibiting potent free radical scavenging and superoxide dismutase (SOD)-mimic activities . Furthermore, thiazolopyridine derivatives have been investigated as potent and selective agonists for receptors such as GPR119, indicating potential applications in metabolic disease research , and as inhibitors for kinases like ULK1 in oncology studies . The presence of the sulfonamide group also suggests potential for enzyme inhibition, a mechanism shared by many therapeutic agents. This compound is designed as a key intermediate or biological probe for researchers exploring structure-activity relationships in medicinal chemistry, kinase research, and the development of novel therapeutic agents for various diseases. It is supplied with guaranteed high purity and stability for experimental use. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

5-bromo-2-ethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O3S2/c1-2-27-17-10-7-14(21)12-18(17)29(25,26)24-15-8-5-13(6-9-15)19-23-16-4-3-11-22-20(16)28-19/h3-12,24H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZNSPGWJUXHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine derivatives with thioamides[_{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. Subsequent steps may include bromination, ethoxylation, and sulfonamide formation.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.

  • Reduction: Using reducing agents like tin (Sn) and hydrochloric acid (HCl).

  • Substitution: Using nucleophiles such as hydroxide (OH-) or halides (Cl-, Br-).

Major Products Formed:

  • Bromate derivatives from oxidation.

  • Amine derivatives from reduction.

  • Various substituted products from nucleophilic substitution reactions.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems and pathways.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: It can be used in the manufacture of materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: It may bind to specific enzymes or receptors, influencing their activity.

  • Pathways Involved: It could modulate signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolo[5,4-b]pyridine Derivatives

Compound 1 : (R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide
  • Structural Differences : Incorporates an imidazo[4,5-d] fused ring system alongside thiazolo-pyridine, increasing molecular complexity. The sulfonamide is replaced by a methylsulfonyl-benzamide group.
  • Synthesis : Utilizes Suzuki-Miyaura coupling with boronate esters, a method applicable to the target compound’s aryl-thiazolo-pyridine linkage .
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (Compound 4)
  • Structural Differences : Features a naphthamide group instead of sulfonamide. The absence of bromo and ethoxy substituents reduces steric bulk and electron-withdrawing effects.
T32612 (LBX192)
  • Structure : (R)-3-cyclopentyl-N-(5-methoxy-thiazolo[5,4-b]pyridin-2-yl)-2-[4-(4-methyl-piperazine-1-sulfonyl)phenyl]propionamide
  • Key Differences : Replaces bromo-ethoxybenzenesulfonamide with a cyclopentyl-methyl group and 4-methylpiperazine-sulfonylphenyl moiety.
  • Molecular weight (543.7 g/mol) is higher than the target compound’s estimated ~450 g/mol, suggesting differences in bioavailability .

Sulfonamide-Containing Bromo Heterocycles

N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide
  • Structural Differences : Replaces thiazolo-pyridine with a pyrimidine core. The bromo group is on pyrimidine, and a piperidinyl group is introduced.
  • Implications : Pyrimidine-based sulfonamides often exhibit distinct binding modes (e.g., dihydrofolate reductase inhibition). Piperidinyl groups enhance solubility but may increase metabolic liability .
5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide
  • Structural Differences : Uses a thiophene-sulfonamide scaffold with a triazole substituent.
  • The triazole group may engage in hydrogen bonding .

Substituent Effects and Physicochemical Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Thiazolo[5,4-b]pyridine 5-Br, 2-OCH$2$CH$3$ ~450 (estimated) Moderate lipophilicity, H-bond donors/acceptors
Compound 1 Imidazo-thiazolo-pyridine Methylsulfonyl-benzamide 521 (MH$^+$) Enhanced H-bond capacity
T32612 Thiazolo[5,4-b]pyridine Cyclopentyl, 4-methylpiperazine 543.7 High solubility, kinase selectivity
Pyrimidine Sulfonamide Pyrimidine 5-Br, piperidinyl ~500 (estimated) Solubility > target compound

Q & A

Q. Table 1: Optimization of Coupling Reaction

Catalyst SystemYield (%)Purity (%)
Pd(OAc)₂/Xantphos7294
PdCl₂(dppf)5887
CuI/1,10-phenanthroline3278

Advanced: How to resolve contradictions in biological activity data for this compound across different assays?

Answer:
Discrepancies may arise from assay conditions (e.g., solvent polarity affecting solubility) or off-target interactions. A systematic approach includes:

  • Solubility profiling : Measure logP (octanol/water) and solubility in PBS/DMSO mixtures .
  • Dose-response validation : Repeat assays with standardized solvent systems (e.g., <1% DMSO) and orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Off-target screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify non-specific binding .

Example Conflict : A study reported IC₅₀ = 0.5 μM (kinase A) vs. 10 μM (kinase B). Re-evaluation under matched ionic strength (150 mM NaCl) and ATP concentrations (1 mM) resolved the discrepancy, showing ATP-competitive inhibition only in kinase A .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of bromine and ethoxy groups. The thiazolo-pyridine protons appear as doublets (δ 8.2–8.5 ppm, J = 5.4 Hz) .
  • HRMS : Validate molecular formula (C₂₀H₁₇BrN₄O₃S₂) with <2 ppm error.
  • FT-IR : Key peaks include sulfonamide S=O (1340–1360 cm⁻¹) and C-Br (560–590 cm⁻¹) .

Advanced: How to design a structure-activity relationship (SAR) study targeting the thiazolo-pyridine moiety?

Answer:

  • Core modifications : Synthesize analogs with pyridine-to-pyrimidine substitutions or fused rings (e.g., thieno[2,3-d]pyridine) .
  • Electron-withdrawing groups : Introduce -CF₃ or -NO₂ at the pyridine 5-position to modulate π-π stacking with target proteins .
  • Pharmacophore mapping : Use docking simulations (AutoDock Vina) to compare binding poses in kinase active sites .

Q. Table 2: SAR of Thiazolo-Pyridine Modifications

ModificationIC₅₀ (μM)Selectivity Ratio (Kinase A/B)
Parent compound0.520:1
5-CF₃ substitution0.350:1
Pyridine→Pyrimidine1.25:1

Basic: What crystallization methods yield high-quality single crystals for X-ray analysis?

Answer:

  • Solvent diffusion : Layer hexane over a saturated DCM solution of the compound at 4°C .
  • Key parameters : Maintain slow evaporation (0.5 mL/day) to avoid twinning.
  • Validation : Check for R-factor <5% and residual density <0.5 eÅ⁻³ .

Q. Crystallographic Data

  • Space group: P2₁/c
  • Unit cell: a = 12.4 Å, b = 7.8 Å, c = 15.2 Å, β = 98.5° .

Advanced: How to address low reproducibility in enzymatic inhibition assays?

Answer:

  • Pre-incubation time : Standardize compound-enzyme pre-incubation (e.g., 30 min at 25°C) to ensure equilibrium .
  • Negative controls : Include buffer-only and DMSO-only wells to correct for solvent effects.
  • Statistical rigor : Use ≥3 biological replicates with ANOVA (p<0.05) and Grubbs’ test to exclude outliers .

Basic: What are the stability profiles of this compound under different storage conditions?

Answer:

  • Solid state : Stable for >12 months at -20°C (argon atmosphere). Degradation <5% by HPLC .
  • Solution phase : Avoid aqueous buffers (pH >7) due to sulfonamide hydrolysis. Use anhydrous DMSO for stock solutions (stable for 1 month at -80°C) .

Advanced: How to optimize molecular docking parameters for virtual screening of analogs?

Answer:

  • Grid box placement : Center on the ATP-binding pocket (20 ų) with 0.375 Å spacing .
  • Scoring function : Use ChemPLP for ligand efficiency prediction.
  • Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å) .

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